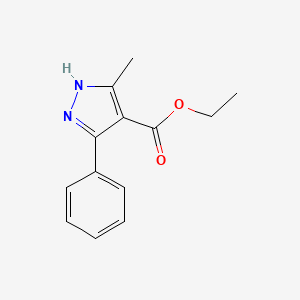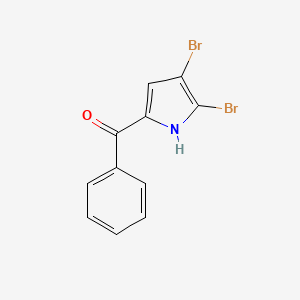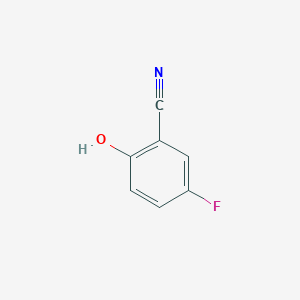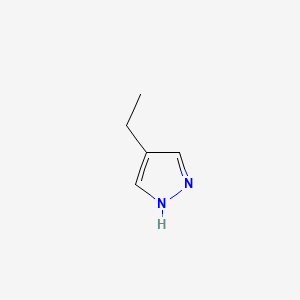
2-(3-aminophenyl)propanoic Acid
Descripción general
Descripción
“2-(3-aminophenyl)propanoic Acid” is a chemical compound that is also known as 3-Aminophenylpropanoic Acid . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of this compound can be accomplished through several methods. One such method involves the self-condensation from β-(2-,3-,4-aminophenyl)propenoic acid using the phosphorylation method . Another method involves esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carboxyl group (–COOH), an amino group (–NH2), and a phenyl group attached to a propanoic acid backbone . The compound contains a total of 23 bond(s), including 12 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), and 6 aromatic bond(s). It also contains 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aromatic), and 1 hydroxyl group(s) .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Biocatalysis
A study by Choi et al. (2010) focuses on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressants, using yeast reductase with high enantioselectivity. This approach underscores the potential of microbial reductases in producing chiral intermediates efficiently (Choi et al., 2010).
Material Science and Hydrogel Modification
Hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, were studied by Aly and El-Mohdy (2015) for their swelling behavior and potential medical applications. This research highlights the chemical versatility and applicability of amine-modified polymers in creating materials with desirable physical and biological properties (Aly & El-Mohdy, 2015).
Renewable Chemical Building Blocks
Trejo-Machin et al. (2017) explored phloretic acid, structurally related to 2-(3-aminophenyl)propanoic acid, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This study provides insights into sustainable alternatives to conventional phenols for material science applications, showing the compound's role in advancing green chemistry (Trejo-Machin et al., 2017).
Environmental and Toxicological Studies
Pelizaro et al. (2019) evaluated the toxic effects of compounds synthesized from this compound derivatives in various biological models. Their findings suggest these compounds possess low acute toxicity, indicating potential safe uses in biodiesel quality monitoring and highlighting the environmental adaptability of these substances (Pelizaro et al., 2019).
Análisis Bioquímico
Biochemical Properties
2-(3-aminophenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions can lead to the formation of different metabolites, which may have distinct biological activities. Additionally, this compound can bind to specific proteins, altering their conformation and affecting their function in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in liver cells, this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . This compound also affects cellular metabolism by altering the levels of certain metabolites and influencing metabolic flux. These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, with some effects becoming more pronounced with extended exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, and disrupt normal cellular function. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aminotransferases and decarboxylases, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and alter the levels of key metabolites in cells. Understanding these pathways is crucial for predicting the biological effects of this compound and its potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, further modulating its activity and function.
Propiedades
IUPAC Name |
2-(3-aminophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOCNFWVVRKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295758 | |
| Record name | 3-Amino-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21762-11-8 | |
| Record name | 3-Amino-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21762-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 2-(3-nitrophenyl)propanoic acid as an intermediate in the production of 2-(3-aminophenyl)propanoic acid?
A1: The research [] demonstrates that 2-(3-nitrophenyl)propanoic acid serves as a crucial precursor in the synthesis of this compound. This is achieved through the reduction of the nitro group (NO2) to an amino group (NH2) in 2-(3-nitrophenyl)propanoic acid, resulting in an 80% yield of this compound.
Q2: What is the starting material used in the synthesis of both 2-(3-nitrophenyl)propanoic acid and this compound?
A2: The synthesis begins with 2-(4-chlorophenyl)propanoic acid (compound 1) as the initial reactant. This compound undergoes a series of reactions, including nitration and subsequent dechlorination, to yield 2-(3-nitrophenyl)propanoic acid. Further reduction of the nitro group in 2-(3-nitrophenyl)propanoic acid leads to the formation of this compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














